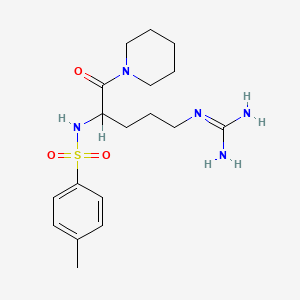
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide is a complex organic compound that features a guanidino group, a piperidine ring, and a toluenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide typically involves multiple steps. One common method includes the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents, with coupling reagents or metal-catalyzed guanidylation . S-methylisothiourea is also an efficient guanidylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized under specific conditions.
Reduction: Reduction reactions may target the piperidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in enzyme inhibition and protein binding.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide involves its interaction with molecular targets through hydrogen bonding and ion pairing. The guanidinium group plays a crucial role in recognizing and binding anions, which is essential for its biological activity . This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Guanidino-1-butanol: Shares the guanidino group but differs in the overall structure.
N-[(1S)-4-Guanidino-1-[(4-nitrophenyl)carbamoyl]butyl]benzamide: Similar in having a guanidino group but with different substituents.
Uniqueness
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it valuable in research and potential therapeutic applications.
Properties
CAS No. |
109006-07-7 |
|---|---|
Molecular Formula |
C18H29N5O3S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[4-[(4-methylphenyl)sulfonylamino]-5-oxo-5-piperidin-1-ylpentyl]guanidine |
InChI |
InChI=1S/C18H29N5O3S/c1-14-7-9-15(10-8-14)27(25,26)22-16(6-5-11-21-18(19)20)17(24)23-12-3-2-4-13-23/h7-10,16,22H,2-6,11-13H2,1H3,(H4,19,20,21) |
InChI Key |
HDZKBNCFIRMYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



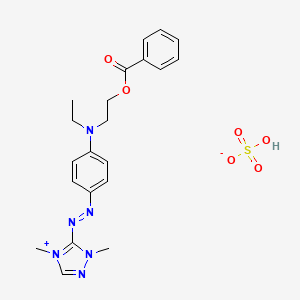
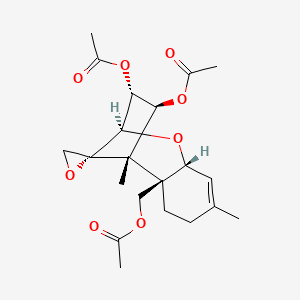
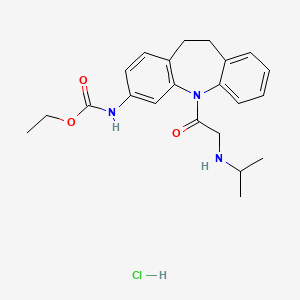
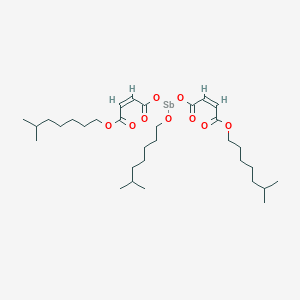
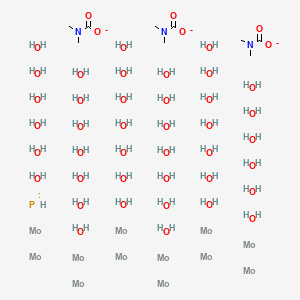
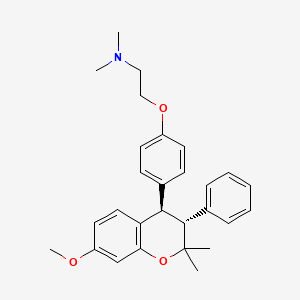
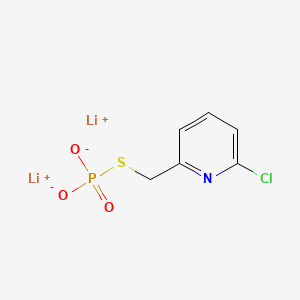
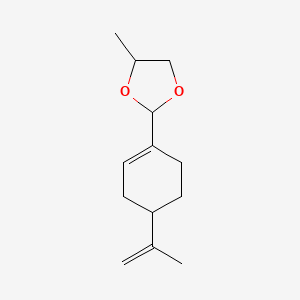
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)


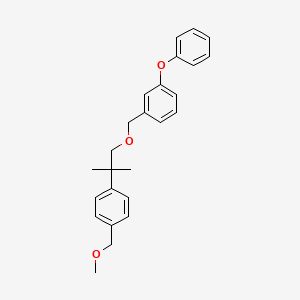
![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
